N-(2,5-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide
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Overview
Description
This section generally introduces acetamides, which are organic compounds featuring an acetamide group attached to an aromatic or aliphatic structure. These compounds are often studied for their structural and chemical properties, which can be influenced significantly by their specific substituents.
Synthesis Analysis
The synthesis of acetamides typically involves processes such as reduction, acetylation, ethylation, and condensation. A study on a similar acetamide compound outlined a process involving reduction of m-nitro acetophenone, followed by acetylation and ethylation, yielding high purity compounds suitable for scale-up production (Gong Fenga, 2007).
Molecular Structure Analysis
The molecular structure of acetamide compounds can be elucidated using crystallography, which reveals information about bond parameters and molecular conformation. For instance, the conformation of the N—H bond in a related acetamide compound was found to be syn to the methyl substituent, influencing the overall molecular structure and hydrogen bonding patterns (B. Gowda et al., 2007).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-16-5-8-19(9-6-16)20-10-12-21(13-11-20)26-15-23(25)24-22-14-17(2)4-7-18(22)3/h4-14H,15H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROXUMPPOGABBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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